Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))-
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Overview
Description
Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is a coordination compound that features zinc as the central metal ion coordinated to two 5-sulfo-8-quinolinolato ligands. This compound is known for its unique chemical properties and applications in various fields, including materials science and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- typically involves the reaction of zinc salts with 5-sulfo-8-quinolinolato ligands under controlled conditions. One common method includes dissolving zinc acetate in a suitable solvent, followed by the addition of 5-sulfo-8-quinolinolato ligands. The reaction mixture is then stirred and heated to facilitate the formation of the coordination complex.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in a solid form.
Types of Reactions:
Oxidation: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- can undergo oxidation reactions, where the zinc ion may change its oxidation state.
Reduction: The compound can also participate in reduction reactions, where the zinc ion is reduced to a lower oxidation state.
Substitution: Ligand substitution reactions are common, where the 5-sulfo-8-quinolinolato ligands can be replaced by other ligands under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Conditions: Elevated temperatures, presence of competing ligands.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield zinc oxide, while reduction may produce elemental zinc.
Scientific Research Applications
Chemistry: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used as a precursor in the synthesis of other coordination compounds and materials with specific electronic and optical properties.
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a fluorescent probe for detecting zinc ions in biological systems.
Medicine: The compound’s ability to interact with biological molecules makes it a candidate for drug development, particularly in targeting zinc-dependent enzymes.
Industry: In the industrial sector, Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its luminescent properties .
Mechanism of Action
The mechanism of action of Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- involves its interaction with zinc-binding sites in target molecules. The compound can chelate zinc ions, affecting the function of zinc-dependent enzymes and proteins. This chelation can inhibit enzyme activity or alter protein conformation, leading to various biological effects.
Comparison with Similar Compounds
Zinc(II), bis(8-hydroxyquinolinato): Similar in structure but lacks the sulfo group, affecting its solubility and reactivity.
Copper(II), bis(8-quinolinolato): Contains copper instead of zinc, leading to different electronic and catalytic properties.
Uniqueness: Zinc(II), bis(5-sulfo-8-quinolinolato-N(sup 1),O(sup 8))- is unique due to the presence of the sulfo group, which enhances its solubility in aqueous solutions and its ability to participate in specific chemical reactions .
Properties
CAS No. |
14494-69-0 |
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Molecular Formula |
C18H12N2O8S2Zn |
Molecular Weight |
513.8 g/mol |
IUPAC Name |
zinc;hydron;8-oxidoquinoline-5-sulfonate |
InChI |
InChI=1S/2C9H7NO4S.Zn/c2*11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;/h2*1-5,11H,(H,12,13,14);/q;;+2/p-2 |
InChI Key |
RRMHYLZMKFYSRT-UHFFFAOYSA-L |
Canonical SMILES |
[H+].[H+].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].C1=CC2=C(C=CC(=C2N=C1)[O-])S(=O)(=O)[O-].[Zn+2] |
Origin of Product |
United States |
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